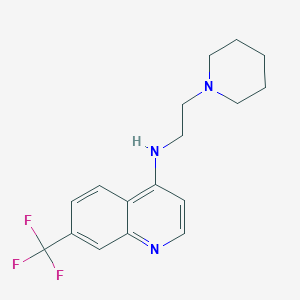
(2-Piperidin-1-yl-ethyl)-(7-trifluoromethyl-quinolin-4-yl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Piperidin-1-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and an amine group attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Piperidin-1-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the quinoline core.
Introduction of the Amine Group: The amine group can be introduced through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline or piperidine derivatives.
Applications De Recherche Scientifique
N-(2-(Piperidin-1-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs, particularly for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-(2-(Piperidin-1-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring and amine group can form hydrogen bonds or ionic interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(Piperidin-1-yl)ethyl)quinolin-4-amine: Lacks the trifluoromethyl group, which may result in different biological activity and pharmacokinetic properties.
7-(Trifluoromethyl)quinolin-4-amine: Lacks the piperidine ring, which may affect its interaction with biological targets.
N-(2-(Morpholin-4-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine: Contains a morpholine ring instead of a piperidine ring, which may alter its chemical and biological properties.
Uniqueness
N-(2-(Piperidin-1-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine is unique due to the combination of the piperidine ring, trifluoromethyl group, and amine group, which together contribute to its distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperidine ring and amine group provide specific interactions with biological targets.
Propriétés
Numéro CAS |
289628-56-4 |
|---|---|
Formule moléculaire |
C17H20F3N3 |
Poids moléculaire |
323.36 g/mol |
Nom IUPAC |
N-(2-piperidin-1-ylethyl)-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C17H20F3N3/c18-17(19,20)13-4-5-14-15(6-7-21-16(14)12-13)22-8-11-23-9-2-1-3-10-23/h4-7,12H,1-3,8-11H2,(H,21,22) |
Clé InChI |
FKKXOTPFSJAMSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCNC2=C3C=CC(=CC3=NC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


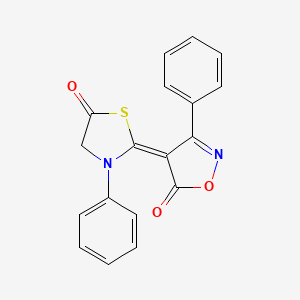
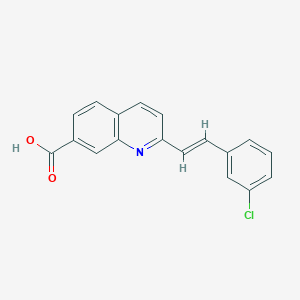
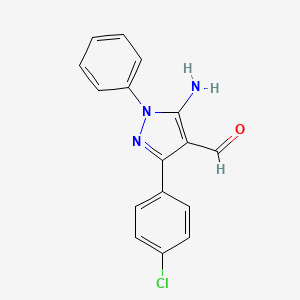

![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)


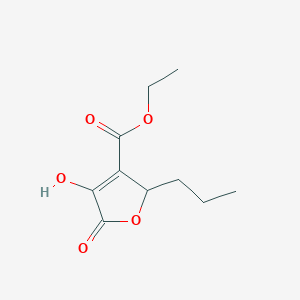
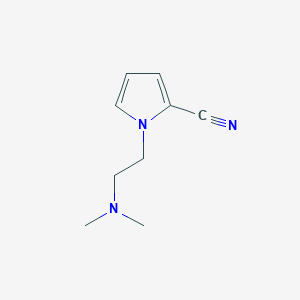

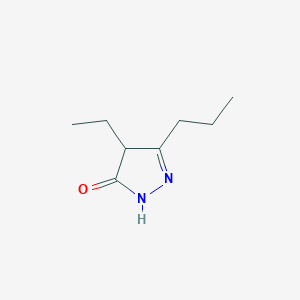
![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
![2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12879713.png)
![4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)
